molecular formula C16H23N3O5 B14577840 N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-D-alaninamide CAS No. 61280-94-2

N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-D-alaninamide

Cat. No.: B14577840
CAS No.: 61280-94-2
M. Wt: 337.37 g/mol
InChI Key: BBQLATBFJWULNM-NEPJUHHUSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-D-alaninamide is a synthetic compound with a molecular formula of C14H18N2O5 It is a derivative of alanine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-D-alaninamide typically involves the following steps:

    Protection of the Amino Group: The amino group of L-alanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate (NaHCO3) to form N-[(Benzyloxy)carbonyl]-L-alanine.

    Coupling Reaction: The protected L-alanine is then coupled with N-(2-hydroxyethyl)-D-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-D-alaninamide can undergo various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Reagents like tosyl chloride (TsCl) for converting the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.

Major Products

    Hydrolysis: Free amine and benzyloxycarbonyl group.

    Oxidation: Corresponding carbonyl compound.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-D-alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-D-alaninamide involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amine can participate in various biochemical processes, including enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

    N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group.

    N-benzyloxycarbonyl-L-proline: Another amino acid derivative with a benzyloxycarbonyl group.

Uniqueness

N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-D-alaninamide is unique due to its specific combination of L-alanine and D-alanine with a benzyloxycarbonyl protecting group and a hydroxyethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

61280-94-2

Molecular Formula

C16H23N3O5

Molecular Weight

337.37 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2R)-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C16H23N3O5/c1-11(14(21)17-8-9-20)18-15(22)12(2)19-16(23)24-10-13-6-4-3-5-7-13/h3-7,11-12,20H,8-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,23)/t11-,12+/m1/s1

InChI Key

BBQLATBFJWULNM-NEPJUHHUSA-N

Isomeric SMILES

C[C@H](C(=O)NCCO)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NCCO)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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